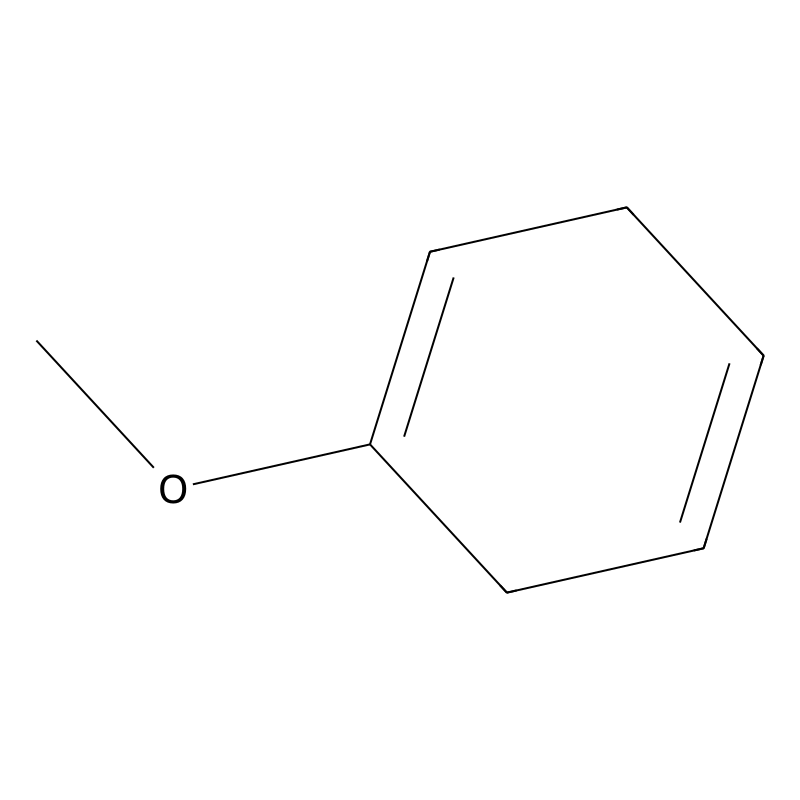

1-Methoxycyclohexa-1,4-diene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

- Synthetic Methods: Researchers have investigated various methods for synthesizing 1-methoxycyclohexa-1,4-diene. One common approach involves the Diels-Alder reaction between cyclopentadiene and allyl methyl ether.

- Analytical Techniques: The characterization of 1-methoxycyclohexa-1,4-diene often involves techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry []. These techniques help confirm the structure and purity of the synthesized compound.

Potential Applications

- Organic Synthesis: 1-Methoxycyclohexa-1,4-diene can potentially serve as a building block for the synthesis of more complex organic molecules. Its reactive double bonds (C=C) allow for further chemical transformations, making it a versatile starting material for organic chemists [].

- Transition Metal Coordination Chemistry: Studies have shown that 1-methoxycyclohexa-1,4-diene can act as a ligand, forming complexes with transition metals like ruthenium []. This research area explores the potential applications of such complexes in catalysis and other areas.

1-Methoxycyclohexa-1,4-diene is an organic compound with the molecular formula C₇H₁₀O. It is a derivative of cyclohexa-1,4-diene, characterized by the presence of a methoxy group (-OCH₃) attached to the cyclohexadiene structure. This compound is notable for its unique properties and reactivity, making it an interesting subject of study in organic chemistry. It exists as a colorless liquid and has applications in various

1-Methoxycyclohexa-1,4-diene can be synthesized through various methods:

- Birch Reduction: This method involves the reduction of aromatic compounds using alkali metals in liquid ammonia followed by a proton donor like an alcohol. This approach allows for the selective formation of substituted cyclohexadienes while preventing over-reduction .

- Catalytic Reactions: The compound can also be synthesized via catalytic reactions involving metal catalysts that facilitate the conjugation of cyclohexadienes under specific conditions .

1-Methoxycyclohexa-1,4-diene finds applications in:

- Organic Synthesis: It serves as an important intermediate in the synthesis of various organic compounds, particularly in the production of complex molecules in medicinal chemistry.

- Material Science: The compound may be utilized in developing new materials due to its unique structural properties.

Interaction studies involving 1-methoxycyclohexa-1,4-diene primarily focus on its reactivity with metal carbonyls and other electrophiles. These studies are essential for understanding its potential as a ligand in coordination chemistry and its role in forming complexes that may exhibit unique catalytic properties .

Several compounds share structural similarities with 1-methoxycyclohexa-1,4-diene. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cyclohexa-1,4-diene | Diene | Base structure without substituents |

| 1,3-Cyclohexadiene | Diene | Different position of double bonds |

| γ-Terpinene | Terpene | Contains additional functional groups |

| 2-Methoxy-1,3-butadiene | Diene | Different substitution pattern |

Uniqueness of 1-Methoxycyclohexa-1,4-diene: This compound is distinguished by its methoxy substitution on the cyclohexadiene ring, which influences its reactivity and potential applications compared to other similar compounds. Its ability to participate in diverse

Birch Reduction of Anisole represents the predominant industrial methodology for large-scale production of 1-methoxycyclohexa-1,4-diene [1] [2]. This process involves the treatment of anisole with alkali metals, primarily sodium or lithium, in liquid ammonia at approximately negative thirty-three degrees Celsius in the presence of an alcohol proton source [3] [4]. The reaction proceeds through a two-electron reduction mechanism where solvated electrons from the metal-ammonia solution add to the aromatic ring system, generating a radical anion intermediate that subsequently undergoes protonation [2] [5].

The industrial implementation utilizes continuous flow reactors designed to handle liquid ammonia at low temperatures while maintaining precise control over metal addition rates [2]. Commercial production typically employs sodium metal due to cost considerations, achieving yields ranging from sixty to eighty-five percent depending on reaction conditions and substrate purity [1] [6]. The process benefits from the high atom economy inherent in metal-ammonia reductions and the commercial availability of anisole as a starting material [4].

Scale-up considerations for industrial production include specialized equipment for liquid ammonia handling, metal storage and dispensing systems, and temperature control mechanisms capable of maintaining cryogenic conditions [3]. The reaction demonstrates excellent reproducibility at large scale, with product purification achieved through conventional distillation techniques following aqueous workup and ammonia removal [2] [5].

Laboratory-Scale Synthesis Techniques

Modified Birch Reduction Protocols have been extensively developed for laboratory synthesis, offering enhanced control over reaction parameters and product selectivity [1] [3]. Laboratory implementations frequently employ lithium metal instead of sodium, providing superior reaction control and reduced side product formation [7] [8]. The use of tert-butyl alcohol as the proton source has shown particular advantages in laboratory settings, offering improved yields and cleaner reaction profiles compared to ethanol or methanol [7] [6].

Alkylation-Based Methodologies utilizing 1-methoxycyclohexa-1,4-diene as a synthetic intermediate have demonstrated significant utility in laboratory synthesis [9] [10]. Treatment of the parent diene with potassium amide in liquid ammonia generates mesomeric anions capable of alkylation with various electrophiles [9] [10]. This methodology allows for the preparation of substituted derivatives while maintaining the core cyclohexadiene structure, with yields typically ranging from seventy to eighty-five percent [10] [11].

Ruthenium Complex Formation represents an alternative laboratory approach involving the coordination of 1-methoxycyclohexa-1,4-diene to ruthenium centers [12] [13]. Treatment with ruthenium trichloride hydrate in alcohol solvents under reflux conditions produces stable ruthenium arene complexes that serve as both synthetic intermediates and catalytic precursors [12] [14]. This methodology demonstrates particular value for applications requiring metal coordination while preserving the diene functionality.

Stereoselective Synthesis Approaches

Asymmetric Birch Reduction Strategies have been developed to achieve stereocontrol in the formation of 1-methoxycyclohexa-1,4-diene derivatives [15]. The incorporation of chiral auxiliaries during the reduction process enables the preferential formation of specific stereoisomers, though the inherent symmetry of the target molecule limits the scope of stereochemical control [15]. Advanced protocols utilize chiral solvating agents and asymmetric proton sources to influence the stereochemical outcome of the reduction [15].

Stereoselective Functionalization of preformed 1-methoxycyclohexa-1,4-diene provides access to enantiomerically enriched derivatives through subsequent transformations [15] [16]. Double asymmetric methodologies employing chiral Brønsted acids, such as BINOL-derived systems, have achieved excellent stereocontrol in cyclization reactions involving the diene substrate [15]. These approaches demonstrate stereoselectivities exceeding twenty to one in favorable cases, particularly when multiple stereocenters are formed simultaneously [15].

Transition Metal-Catalyzed Stereoselective Processes utilizing cycloruthenated complexes have shown promise for asymmetric transformations of 1-methoxycyclohexa-1,4-diene derivatives [17]. The use of chiral ruthenium catalysts bearing N-heterocyclic carbene ligands provides excellent stereocontrol in various cycloaddition and coupling reactions [17]. These methodologies benefit from the robust nature of ruthenium complexes and their tolerance to functional group diversity.

Green Chemistry Alternatives

Ionic Liquid Media represents a significant advancement in sustainable synthesis of 1-methoxycyclohexa-1,4-diene derivatives [18] [19]. Multicomponent procedures conducted in ionic liquids demonstrate superior environmental profiles compared to conventional organic solvents, offering recyclability and reduced waste generation [19]. The use of ionic liquids enables reactions under mild conditions while maintaining high yields, typically achieving seventy-five to ninety percent conversion [19].

Microwave-Assisted Synthesis provides energy-efficient alternatives to conventional heating methods [18] [20]. Microwave irradiation at temperatures between one hundred and one hundred fifty degrees Celsius significantly reduces reaction times while improving yields [20]. This methodology demonstrates particular advantages for heterocycle synthesis involving 1-methoxycyclohexa-1,4-diene, achieving yields of eighty to ninety-five percent under optimized conditions [18].

Water-Based Reaction Systems offer environmentally benign alternatives for synthetic transformations involving cyclohexadiene derivatives [18] [20]. Aqueous media reactions demonstrate excellent compatibility with various functional groups while eliminating the need for organic solvents [20]. The use of water as a reaction medium provides enhanced safety profiles and simplified product isolation procedures [18].

Catalyst-Free Methodologies eliminate the need for metal catalysts while maintaining synthetic efficiency [18] [20]. These approaches rely on thermal activation or mechanochemical methods to promote desired transformations [18]. Ball milling techniques have shown particular promise for solvent-free synthesis, achieving excellent yields while minimizing environmental impact [21].

Isotopic Labeling Strategies

Deuterium Incorporation strategies focus on the selective introduction of deuterium atoms at specific positions within the 1-methoxycyclohexa-1,4-diene structure [22] [23]. The use of deuterated methyl iodide enables labeling of the methoxy group, while deuterated reducing agents allow for ring deuteration during Birch reduction processes [22] [23]. These methodologies achieve isotopic enrichment levels of ninety-five to ninety-nine percent deuterium [23].

Carbon-13 Labeling approaches utilize carbon-13 enriched precursors to introduce isotopic labels for nuclear magnetic resonance and metabolic studies [22] [23]. The incorporation of carbon-13 labeled methyl iodide during methylation reactions provides access to methoxy-labeled derivatives with ninety-nine percent isotopic enrichment [23]. Alternatively, carbon-13 labeled anisole serves as a starting material for comprehensive ring labeling [22].

Tritium Labeling methodologies enable the preparation of radiolabeled derivatives for biological and pharmacological studies [22] [23]. Exchange reactions utilizing tritiated water or tritiated reducing agents achieve specific activities suitable for tracer applications [23]. The labile nature of certain hydrogen atoms in the cyclohexadiene system facilitates selective tritium incorporation through exchange processes [22].

Heavy Oxygen Labeling using oxygen-18 provides mechanistic insights into reaction pathways involving the methoxy functionality [22]. Oxygen exchange reactions during synthesis enable the introduction of oxygen-18 labels with ninety-five to ninety-nine percent enrichment [22]. These labeled compounds serve as valuable tools for investigating oxygen transfer mechanisms and metabolic pathways [23].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable